2-(Pyridin-2-YL)indoline
Overview
Description
2-(Pyridin-2-YL)indoline is a heterocyclic compound that combines the structural features of both pyridine and indoline. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The indoline moiety is known for its presence in various natural products and pharmaceuticals, while the pyridine ring is a common structural motif in many biologically active compounds.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-(pyridin-2-yl)indoline, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the synthesis of indole derivatives can be influenced by various factors . Therefore, it is possible that environmental factors could also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-(Pyridin-2-YL)indoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, influencing their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in gene expression, protein synthesis, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have beneficial effects, such as neuroprotection and anti-inflammatory activity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound has been shown to bind to albumin, facilitating its transport in the bloodstream and its distribution to different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localizations can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoindoline and 2-pyridylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-bromoindoline with 2-pyridylboronic acid. This
Properties
IUPAC Name |
2-pyridin-2-yl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-8,13,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFHCIQEACZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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